![molecular formula C21H32Cl2N2O2 B2418664 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1217850-88-8](/img/structure/B2418664.png)
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride is a complex organic compound known for its unique bicyclic structure and diverse functional groups. Its significance spans various scientific domains including medicinal chemistry, pharmacology, and industrial applications. This article delves into its synthesis, reactivity, applications, mechanism of action, and comparisons with structurally similar compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride involves multiple steps, typically starting from commercially available compounds.
Synthesis of bicyclo[2.2.1]heptan-2-ylmethanol: : This intermediate is prepared by the hydrogenation of norbornene followed by the reduction of the resulting norbornanol.
Preparation of 3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol: : This intermediate is synthesized through the alkylation of 4-(3-chlorophenyl)piperazine with 1-bromo-2-propanol.
Coupling Reaction: : Finally, the two intermediates are coupled under basic conditions (e.g., using sodium hydride) to form the target compound.
Industrial Production Methods: Industrial-scale production often optimizes the aforementioned synthesis routes to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency, reduce costs, and meet environmental regulations.
Analyse Chemischer Reaktionen
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride undergoes several chemical transformations:
Types of Reactions:Oxidation: : The compound can be oxidized under mild conditions to form corresponding ketones or aldehydes.
Reduction: : Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: : The chlorine atom in the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation: : Potassium permanganate or PCC in anhydrous conditions.
Reduction: : Lithium aluminum hydride or sodium borohydride in ethanol.
Substitution: : Nucleophiles such as amines or thiols in polar aprotic solvents.
Oxidation: : Ketone or aldehyde derivatives.
Reduction: : Various alcohols depending on the degree of reduction.
Substitution: : Products with nucleophiles replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride finds applications in various fields:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Explored in biochemical assays to study receptor interactions and signal transduction pathways.
Medicine: : Investigated for potential therapeutic effects, particularly in central nervous system disorders due to its structural similarity to known pharmacophores.
Industry: : Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism by which 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride exerts its effects involves binding to specific molecular targets such as receptors or enzymes. Its bicyclic structure and piperazine moiety enable interaction with central nervous system receptors, potentially modulating neurotransmitter release or uptake.
Vergleich Mit ähnlichen Verbindungen
When compared with similar compounds, such as 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-fluorophenyl)piperazin-1-yl)propan-2-ol hydrochloride, its uniqueness lies in the specific substitution pattern and resultant pharmacological profile.
List of Similar Compounds:1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-fluorophenyl)piperazin-1-yl)propan-2-ol hydrochloride
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(4-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-bromophenyl)piperazin-1-yl)propan-2-ol hydrochloride
Eigenschaften
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31ClN2O2.ClH/c22-19-2-1-3-20(12-19)24-8-6-23(7-9-24)13-21(25)15-26-14-18-11-16-4-5-17(18)10-16;/h1-3,12,16-18,21,25H,4-11,13-15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHIHTIYMTWRSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2COCC(CN3CCN(CC3)C4=CC(=CC=C4)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
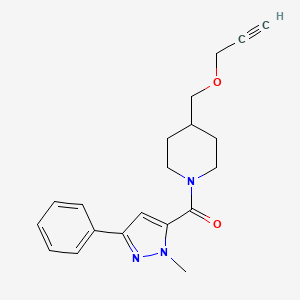
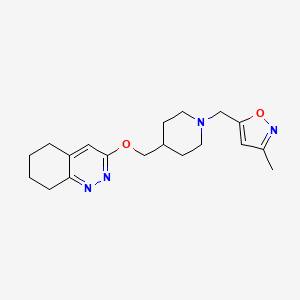
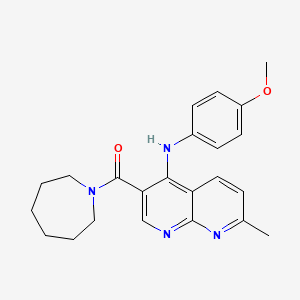
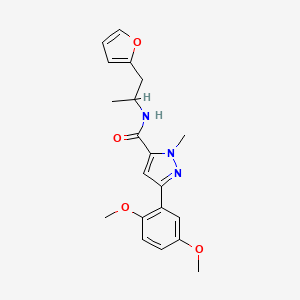

![2-[(3-Chlorophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2418590.png)
![9-Sulfanylidene-13lambda6-thia-8,10,16-triazatetracyclo[8.6.0.0^{2,7}.0^{11,15}]hexadeca-1(16),2(7),3,5-tetraene-13,13-dione](/img/structure/B2418591.png)
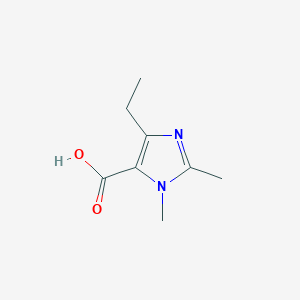
![3-(2-methoxyethyl)-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418597.png)
![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2418598.png)
![N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2418599.png)

![N-[[5-[2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2418603.png)
![3,4-difluoro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzamide](/img/structure/B2418604.png)
